4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline
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Overview
Description
4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline is a heterocyclic compound that combines the structural features of benzothiazole and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline typically involves the condensation of 2-mercaptobenzothiazole with a suitable quinoline derivative. One common method is the Knoevenagel condensation reaction, where 2-mercaptobenzothiazole reacts with an aldehyde or ketone in the presence of a base such as L-proline . The reaction conditions often include refluxing in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as microwave irradiation and one-pot multicomponent reactions, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole moiety but differ in their additional ring structures.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: These compounds have similar sulfur-containing linkages but differ in their functional groups.
Uniqueness
4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline is unique due to its combination of benzothiazole and quinoline rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
Properties
CAS No. |
5429-26-5 |
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Molecular Formula |
C18H14N2OS2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-(6-methoxy-2-methylquinolin-4-yl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C18H14N2OS2/c1-11-9-17(13-10-12(21-2)7-8-14(13)19-11)23-18-20-15-5-3-4-6-16(15)22-18/h3-10H,1-2H3 |
InChI Key |
PGWZWDHGBCTCBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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